REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:13]=[C:5]2[N:6]=[CH:7][C:8]([C:10](N)=[O:11])=[CH:9][N:4]2[N:3]=1.[OH-:14].[Na+].O>C(O)C>[CH3:1][C:2]1[CH:13]=[C:5]2[N:6]=[CH:7][C:8]([C:10]([OH:14])=[O:11])=[CH:9][N:4]2[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
CC1=NN2C(N=CC(=C2)C(=O)N)=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
2 N Hydrochloric acid was added to the aqueous phase until it
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=CC(=C2)C(=O)O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |